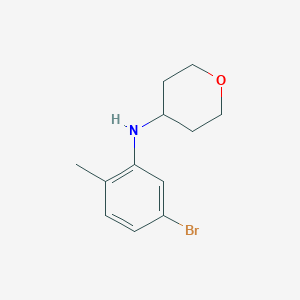

N-(5-bromo-2-methylphenyl)oxan-4-amine

Overview

Description

Scientific Research Applications

Neuropharmacological Research

N-(5-bromo-2-methylphenyl)oxan-4-amine's analogs, such as GSK1059865, have been studied for their neuropharmacological effects. In particular, GSK1059865, a selective Orexin-1 receptor (OX1R) antagonist, was evaluated in a binge eating model in female rats. It was found to selectively reduce binge eating without affecting standard food pellet intake or inducing sleep, suggesting the potential role of OX1R mechanisms in compulsive eating behaviors. This indicates a significant opportunity for using related compounds in the treatment of eating disorders with a compulsive component (Piccoli et al., 2012).

Synthetic Chemistry and Molecular Analysis

Studies in synthetic chemistry have explored the metabolic N-hydroxylation of related compounds. For instance, the metabolic N-hydroxylation of a psychotomimetic amine by rabbit liver microsomal preparations has been investigated, providing insights into the metabolic pathways and potential pharmaceutical applications of such compounds (Gal, Gruenke, & Castagnoli, 1975).

Furthermore, photochemical reactions of N-(2-halogenoalkanoyl) derivatives of anilines, closely related to N-(5-bromo-2-methylphenyl)oxan-4-amine, have been described. These studies provide valuable information on the reactivity and potential applications of these compounds in various chemical syntheses (Nishio, Asai, & Miyazaki, 2000).

Antibacterial Research

Research into N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, a compound structurally similar to N-(5-bromo-2-methylphenyl)oxan-4-amine, has shown promising results in antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. This suggests the potential for developing new antibacterial agents from such compounds (Uwabagira, Sarojini, & Poojary, 2018).

Spectrophotometric Analysis

Spectrophotometric determination of primary aromatic amines, including compounds similar to N-(5-bromo-2-methylphenyl)oxan-4-amine, has been explored. This research contributes to the development of analytical techniques for quantifying and analyzing such compounds (Verma, Sanghi, & Jain, 1988).

Safety and Hazards

When handling “N-(5-bromo-2-methylphenyl)oxan-4-amine”, it’s important to take precautions. These include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be stored and handled under inert gas and protected from moisture .

properties

IUPAC Name |

N-(5-bromo-2-methylphenyl)oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-9-2-3-10(13)8-12(9)14-11-4-6-15-7-5-11/h2-3,8,11,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWRGOFHVHQKMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)NC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-bromo-2-methylphenyl)oxan-4-amine | |

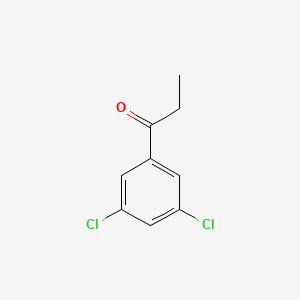

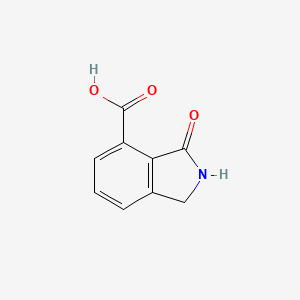

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1419111.png)